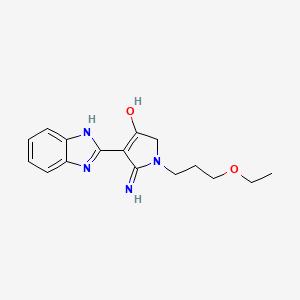![molecular formula C15H17N5O3 B11313844 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11313844.png)
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[4-(1H-tetrazol-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring a tetrazole ring, a benzoyl group, and a spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The final step involves the formation of the spiro structure, which can be achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction rates and improve efficiency . Additionally, the use of environmentally benign solvents and catalysts can be explored to make the process more sustainable .
化学反応の分析
Types of Reactions
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride[][7].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents[][7].
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Benzyl derivatives[][7].
Substitution: Various substituted tetrazole or benzoyl derivatives.
科学的研究の応用
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical and thermal properties.
作用機序
The mechanism of action of 8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems . The benzoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The spiro structure provides rigidity and stability to the molecule, making it a suitable candidate for drug development.
類似化合物との比較
Similar Compounds
5-Phenyl-1H-tetrazole: Similar tetrazole ring structure but lacks the spiro and benzoyl groups.
1,4-Dioxaspiro[4.5]decane: Similar spiro structure but lacks the tetrazole and benzoyl groups.
Benzoyl chloride: Contains the benzoyl group but lacks the tetrazole and spiro structures.
Uniqueness
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a tetrazole ring, benzoyl group, and spiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C15H17N5O3 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C15H17N5O3/c21-14(19-7-5-15(6-8-19)22-9-10-23-15)12-1-3-13(4-2-12)20-11-16-17-18-20/h1-4,11H,5-10H2 |
InChIキー |
ITMODRMFHJQRNJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide](/img/structure/B11313762.png)
![3-methyl-N-{4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11313764.png)
![6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11313765.png)
![2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B11313772.png)
![Ethyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11313774.png)
![2-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11313793.png)
![N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11313799.png)
![5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313827.png)

![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methoxyphenyl methyl ether](/img/structure/B11313841.png)

![2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313848.png)
![2-(4-tert-butylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11313852.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11313855.png)
